molecular formula C8H20O2Si B3048825 Dimethoxy(dipropyl)silane CAS No. 18230-94-9

Dimethoxy(dipropyl)silane

Cat. No.: B3048825
CAS No.: 18230-94-9
M. Wt: 176.33 g/mol
InChI Key: JVUVKQDVTIIMOD-UHFFFAOYSA-N
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Description

Dimethoxy(dipropyl)silane is an organosilicon compound with the molecular formula C8H20O2Si. It is a type of silane coupling agent, which means it contains both organic functional groups and hydrolyzable inorganic methoxysilyl groups. These dual functionalities allow it to bind chemically to both inorganic materials and organic polymers, making it a valuable compound in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethoxy(dipropyl)silane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a platinum catalyst to facilitate the addition of dipropylsilane to methanol, forming this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the hydrosilylation reaction is carried out under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Dimethoxy(dipropyl)silane undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of dimethoxy(dipropyl)silane involves the hydrolysis of the methoxysilyl groups to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable, cross-linked network that enhances the adhesion and mechanical properties of the materials it is applied to. The organic functional groups can also interact with various substrates, further improving the compound’s effectiveness as a coupling agent .

Comparison with Similar Compounds

  • Dimethoxy(dimethyl)silane
  • Dimethoxy(diethyl)silane
  • Trimethoxy(dipropyl)silane

Comparison: Dimethoxy(dipropyl)silane is unique due to its specific combination of methoxysilyl and dipropyl groups, which provide a balance of reactivity and hydrophobicity. Compared to dimethoxy(dimethyl)silane and dimethoxy(diethyl)silane, the dipropyl groups in this compound offer enhanced hydrophobic properties, making it more suitable for applications requiring water resistance. Additionally, compared to trimethoxy(dipropyl)silane, the dimethoxy variant has a lower degree of hydrolysis, which can be advantageous in certain applications where controlled reactivity is desired .

Properties

IUPAC Name

dimethoxy(dipropyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O2Si/c1-5-7-11(9-3,10-4)8-6-2/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUVKQDVTIIMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[Si](CCC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558943
Record name Dimethoxy(dipropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18230-94-9
Record name Dimethoxy(dipropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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